2-Amino-5,7-dimethylquinolin-8-ol
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Overview
Description
2-Amino-5,7-dimethylquinolin-8-ol is an organic compound with the molecular formula C11H12N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Mode of Action
The exact mode of action of 2-Amino-5,7-dimethylquinolin-8-ol is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of aniline derivatives with acrolein in the presence of a strong acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-5,7-dimethylquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 5,7-Dimethylquinoline
- 8-Hydroxyquinoline
Comparison
Compared to similar compounds, 2-Amino-5,7-dimethylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of amino and hydroxyl groups at specific positions enhances its reactivity and potential biological activities .
Properties
IUPAC Name |
2-amino-5,7-dimethylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKMBRQRWADNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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